molecular formula C18H15N5O B6506198 N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide CAS No. 1421508-06-6

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide

Cat. No. B6506198
CAS RN: 1421508-06-6
M. Wt: 317.3 g/mol
InChI Key: HPAXHSXBWJPTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide, commonly referred to as BMP-2, is a small molecule that has been used in a variety of scientific research applications. BMP-2 is a member of the bone morphogenetic protein family, which is a group of proteins that regulate the development and growth of bones and other tissues. BMP-2 has been used in a variety of research applications, ranging from the study of bone and tissue development to the development of new drugs and therapies.

Scientific Research Applications

BMP-2 has been used in a variety of scientific research applications. It has been used to study bone and tissue development, as well as to develop new drugs and therapies. BMP-2 has been used to study the development of bone and cartilage, as well as to study the effects of genetic mutations on these processes. It has also been used to study the effects of BMP-2 on the formation of new blood vessels, as well as the effects of BMP-2 on the growth of tumors. Additionally, BMP-2 has been used to study the effects of BMP-2 on the development of stem cells, as well as the effects of BMP-2 on the development of bone and cartilage.

Mechanism of Action

BMP-2 works by binding to receptors on the surface of cells, which triggers a cascade of biochemical reactions. These reactions lead to the production of proteins and other molecules that are involved in the development of bone and cartilage. BMP-2 also plays a role in the formation of new blood vessels, as well as the growth of tumors. Additionally, BMP-2 plays a role in the development of stem cells, as well as the development of bone and cartilage.
Biochemical and Physiological Effects
BMP-2 has a variety of biochemical and physiological effects. BMP-2 has been shown to stimulate the formation of new blood vessels and to promote the growth of tumors. BMP-2 has also been shown to stimulate the production of proteins involved in the development of bone and cartilage. Additionally, BMP-2 has been shown to promote the development of stem cells and to stimulate the growth of bone and cartilage.

Advantages and Limitations for Lab Experiments

BMP-2 has several advantages for lab experiments. BMP-2 is a small molecule, which makes it easy to synthesize and manipulate in the laboratory. Additionally, BMP-2 is relatively stable and can be stored for long periods of time without losing its activity. Furthermore, BMP-2 can be used in a variety of experiments, ranging from the study of bone and tissue development to the development of new drugs and therapies.
However, BMP-2 also has some limitations. BMP-2 is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, BMP-2 can be toxic to cells at high concentrations, which can limit its use in certain experiments. Furthermore, BMP-2 can be difficult to purify, which can also limit its use in certain experiments.

Future Directions

The potential future directions for BMP-2 are numerous. BMP-2 could be used to study the development of new drugs and therapies for bone and tissue diseases. Additionally, BMP-2 could be used to study the effects of genetic mutations on bone and tissue development. Furthermore, BMP-2 could be used to study the effects of BMP-2 on the formation of new blood vessels and the growth of tumors. Additionally, BMP-2 could be used to study the effects of BMP-2 on the development of stem cells, as well as the development of bone and cartilage. Finally, BMP-2 could be used to develop more efficient methods for synthesizing and purifying BMP-2.

Synthesis Methods

BMP-2 is synthesized using a two-step process. The first step involves the synthesis of the N-benzodiazole-2-ylmethyl-4-pyrrol-1-ylpyridine-2-carboxamide molecule, which is the precursor to BMP-2. This molecule is synthesized through a reaction between pyridine-2-carboxamide and N-benzodiazole-2-ylmethyl-4-pyrrol-1-ylchloride. The second step involves the reaction of the N-benzodiazole-2-ylmethyl-4-pyrrol-1-ylpyridine-2-carboxamide molecule with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form BMP-2.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18(16-11-13(7-8-19-16)23-9-3-4-10-23)20-12-17-21-14-5-1-2-6-15(14)22-17/h1-11H,12H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAXHSXBWJPTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrrol-1-yl)picolinamide

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